

SGC2085 Efficacy: A Comparative Literature Review for Researchers

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Compound of Interest

Compound Name: SGC2085

Cat. No.: B15583776

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For researchers and professionals in drug development, understanding the efficacy of a compound across different preclinical models is paramount. This guide provides a comprehensive comparison of the Coactivator-Associated Arginine Methyltransferase 1 (CARM1) inhibitor, **SGC2085**, with other notable CARM1 inhibitors, supported by experimental data from peer-reviewed literature.

Executive Summary

SGC2085 is a potent and selective inhibitor of CARM1, also known as PRMT4, with a half-maximal inhibitory concentration (IC₅₀) of 50 nM in cell-free enzymatic assays. Despite its high in vitro potency against the isolated enzyme, its utility in cell-based and in vivo models is significantly hampered by poor cell permeability. This guide will delve into the available data for **SGC2085** and compare it with other CARM1 inhibitors, namely iCARM1, EZM2302, and TP-064, which have demonstrated cellular and in vivo activity.

Comparative Efficacy of CARM1 Inhibitors

The following tables summarize the in vitro and in vivo efficacy of **SGC2085** and other selected CARM1 inhibitors.

In Vitro Efficacy: Cellular Activity

Compound	Cell Line	Cancer Type	IC50 / EC50 (μM)	Reference
SGC2085	Various	Not specified	>10 (Lacks cellular activity)	[1][2]
iCARM1	MCF7	Breast (ER+)	1.797 ± 0.08	[3]
T47D	Breast (ER+)	4.74 ± 0.19	[3]	[3]
BT474	Breast (ER+)	2.13 ± 0.33	[3]	
EZM2302	Breast Cancer Cell Lines	Breast	Poor cellular toxicity	
TP-064	Breast Cancer Cell Lines	Breast	Poor cellular toxicity	[3]

ER+: Estrogen Receptor Positive

In Vivo Efficacy: Xenograft Models

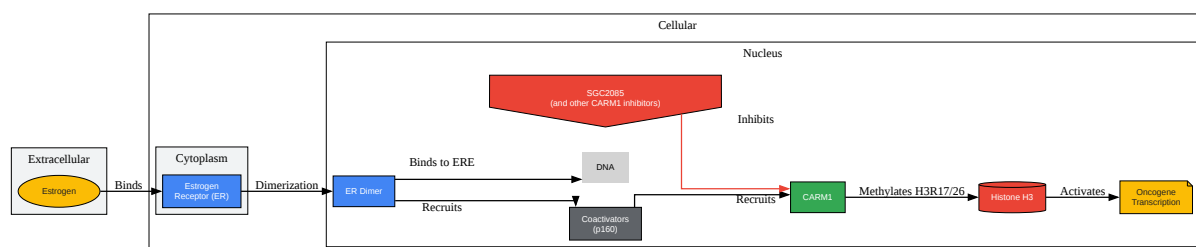
Due to its poor cellular permeability, there is a lack of published in vivo efficacy data for **SGC2085** in cancer models. In contrast, other CARM1 inhibitors have demonstrated anti-tumor activity in preclinical xenograft models.

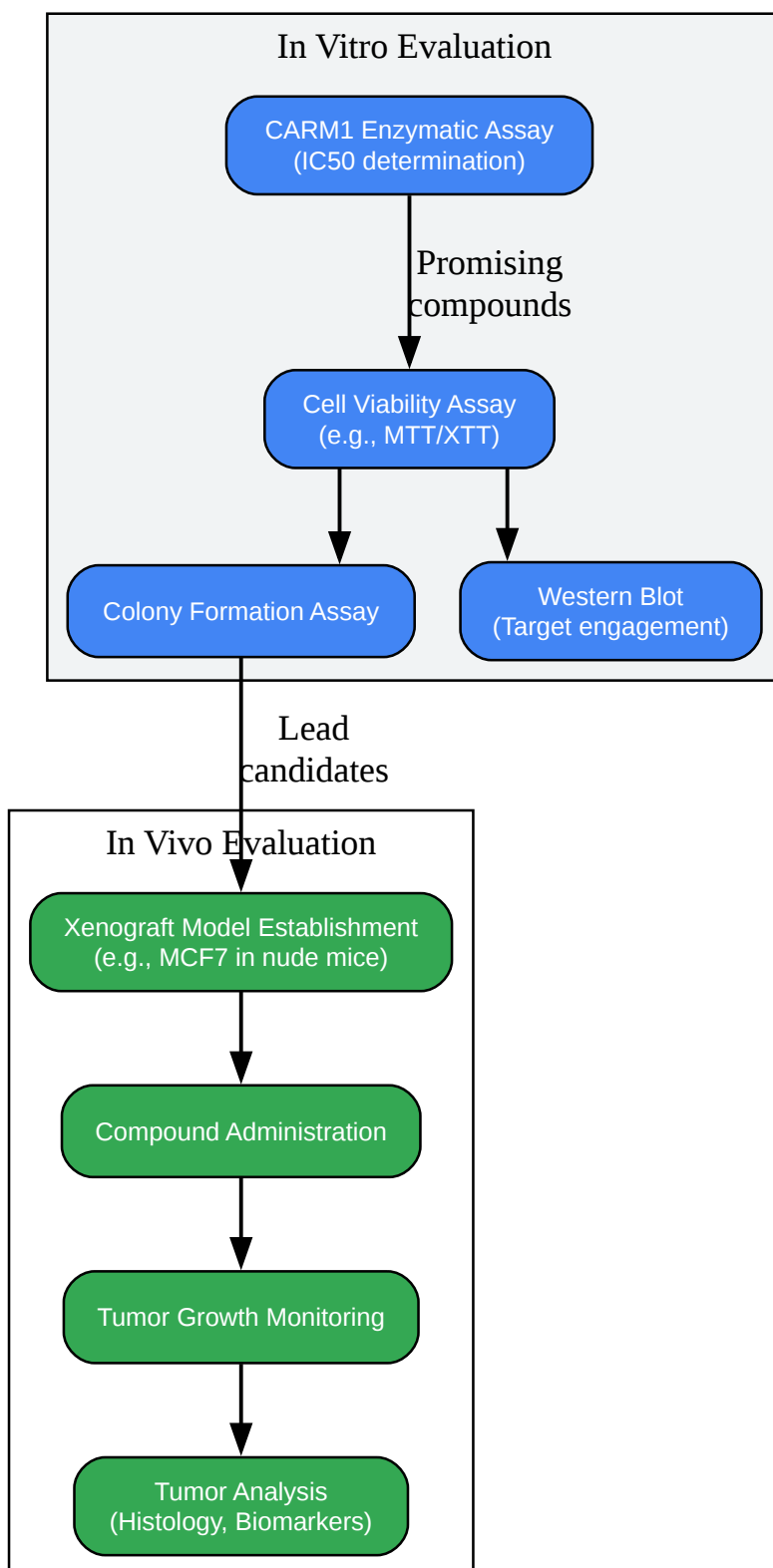
Compound	Animal Model	Cancer Type	Dosing Regimen	Outcome	Reference
SGC2085	Not applicable	Not applicable	Not applicable	No data available	[3]
iCARM1	MCF7 Xenograft (Nude Mice)	Breast (ER+)	Not specified	Significant tumor growth inhibition	

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental setups, the following diagrams illustrate the CARM1 signaling pathway and a typical experimental workflow

for evaluating CARM1 inhibitors.





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References

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